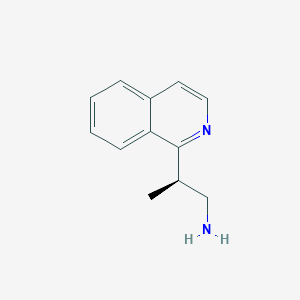
(4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester” is a type of tert-butyl ester. Tert-butyl esters are widely used in synthetic organic chemistry . They are typically colorless and may have a fruity or camphor-like smell .
Synthesis Analysis
Tert-butyl esters can be synthesized using a variety of methods. One method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to batch processes . Another method involves the use of glycine and ethyl tert-butyl ester under the catalysis of acid .Molecular Structure Analysis
The molecular structure of tert-butyl esters involves a carbonyl group (C=O) and an oxygen atom connected to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. They can react with SOCl2 at room temperature to provide acid chlorides . They can also be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent .Physical And Chemical Properties Analysis
Tert-butyl esters have a variety of physical and chemical properties. They are typically colorless and may have a fruity or camphor-like smell . The stability of tert-butyl esters can vary depending on the pH and temperature .Aplicaciones Científicas De Investigación
Antibacterial Activity of Triazole-Containing Hybrids
Research indicates that 1,2,3-triazole and 1,2,4-triazole-containing hybrids exhibit promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds function as potent inhibitors of DNA gyrase, topoisomerase IV, efflux pumps, and other bacterial proteins, suggesting potential utility in developing new antibacterial agents (Li & Zhang, 2021).
Pharmacological Potential of Sultone Derivatives
Sultone derivatives, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, show a range of pharmacological properties due to their structural similarity to the coumarin core. Studies have explored their anticoagulant, antimicrobial, and antitumor properties, highlighting the potential of sultone core derivatives in pharmacology (Hryhoriv et al., 2021).
Carboxylic Ester Hydrolases and Industrial Applications
Carboxylic ester hydrolases (CEHs) catalyze the hydrolysis of carboxylic esters, producing alcohol and acid. These enzymes are utilized across three domains of life and have significant industrial applications, including in the synthesis of biodegradable polymers and other biotechnological processes (Oh et al., 2019).
Synthetic and Pharmacological Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives are explored for their medicinal properties, particularly as anticancer agents. The diverse reactivity of the cinnamic acid functionality allows for the development of various derivatives with potential antitumor efficacy, emphasizing the chemical versatility and therapeutic applications of such compounds (De et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The synthesis of tert-butyl esters has been improved by the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes . Future research may focus on further improving the efficiency and sustainability of these synthesis methods. Additionally, the discovery of a new strategy for the generation of a t-butoxide nucleophile using sodium chelate of ester moiety (1,3-chelation) opens up new possibilities for the development of new reactions .
Propiedades
IUPAC Name |
tert-butyl (4R)-4-tert-butyl-2,2-dioxooxathiazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-10(2,3)8-7-16-18(14,15)12(8)9(13)17-11(4,5)6/h8H,7H2,1-6H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGFAURARADKGN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 4-(tert-butyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579738.png)
![Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B2579739.png)

![N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2579741.png)
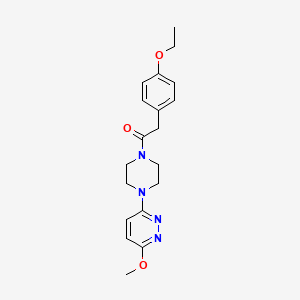
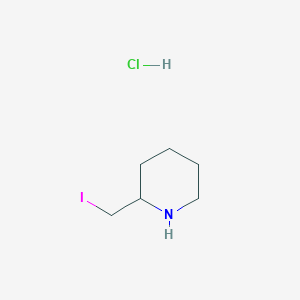
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide](/img/structure/B2579750.png)
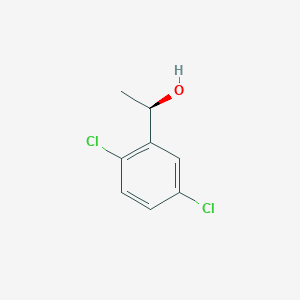
![N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
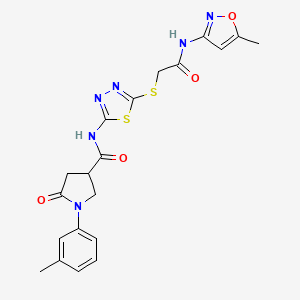
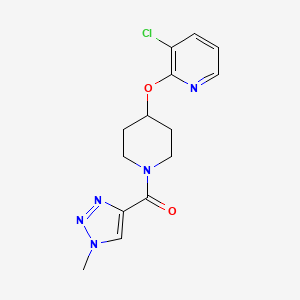
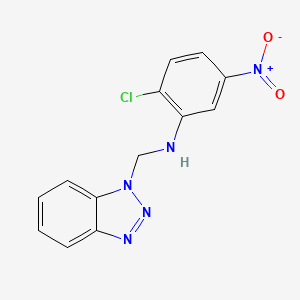
![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)
